6-Chloroquinolin-3-amine
Overview
Description
6-Chloroquinolin-3-amine is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the 6th position and an amino group at the 3rd position of the quinoline ring structure imparts unique chemical properties to this compound.
Scientific Research Applications
6-Chloroquinolin-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
Target of Action
Quinoline derivatives, which include 6-chloroquinolin-3-amine, are known to have a broad range of biological targets due to their versatile structure .
Mode of Action
For instance, some quinoline derivatives inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
For example, some quinoline derivatives have been found to interact with the PI3K/AKT/mTOR signaling pathway, which plays a role in multiple cancers by apoptosis and cell proliferation .
Result of Action
Quinoline derivatives have been found to exhibit a range of biological activities, including antimalarial, antimicrobial, and anticancer activities .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Some studies suggest that quinoline derivatives may have cytotoxic effects on various types of cells . For instance, a compound exhibited potent anticancer activity against diverse cancer cell lines like HeLa (cervical carcinoma), MCF-7 (human breast), HT-29 (colon cancer), and Caco-2 (human epithelial) .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a certain degree of stability and may undergo degradation over time .
Dosage Effects in Animal Models
Some studies suggest that quinoline derivatives may have toxic or adverse effects at high doses .
Metabolic Pathways
It is believed that the compound interacts with various enzymes or cofactors .
Transport and Distribution
It is known that the compound can interact with various transporters or binding proteins .
Subcellular Localization
It is believed that the compound may be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroquinolin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloroquinoline.
Amination Reaction: The 6-chloroquinoline undergoes an amination reaction where an amino group is introduced at the 3rd position. This can be achieved using reagents such as ammonia or amines under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of catalysts to enhance the reaction rate.
Solvents: Selection of appropriate solvents to facilitate the reaction.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Chloroquinolin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit diverse biological activities.
Comparison with Similar Compounds
6-Chloroquinoline: Lacks the amino group at the 3rd position.
3-Aminoquinoline: Lacks the chlorine atom at the 6th position.
6-Fluoroquinolin-3-amine: Contains a fluorine atom instead of chlorine at the 6th position.
Uniqueness: 6-Chloroquinolin-3-amine is unique due to the presence of both the chlorine atom at the 6th position and the amino group at the 3rd position, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
6-chloroquinolin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZRXBMUTJXYLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680187 | |
Record name | 6-Chloroquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1051372-60-1 | |
Record name | 6-Chloroquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.